molecular formula C11H15NO B1436054 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol CAS No. 2060035-19-8

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Cat. No.: B1436054
CAS No.: 2060035-19-8
M. Wt: 177.24 g/mol
InChI Key: KKQMDYOXIAKHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol, with CAS Registry Number 128262-38-4, is a fine chemical of interest in medicinal chemistry and neuroscience research. This compound is characterized as a yellow to colorless liquid with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol. It should be stored sealed in a dry environment at room temperature (20-22 °C) . The core structural motif of this compound incorporates a pyridin-3-yl (nicotinic) group. The pyridine ring is a fundamental heterocycle in agrochemicals, pharmaceuticals, and many commercial compounds . Compounds featuring this structure are investigated for their activity in the central nervous system. Specifically, structurally related pyridinyl alkenyl amine compounds have been described in patents for their potential to affect nicotinic acetylcholine receptors (nAChRs) . Given this pharmacological profile, this compound serves as a valuable building block and intermediate for researchers developing novel compounds for the study of neurological pathways and disorders. It is intended for use in vitro laboratory research applications only. This product is Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-methyl-1-pyridin-3-ylpent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMDYOXIAKHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CN=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free and Mild Condition Approaches

Recent studies have explored metal-free synthesis routes for related heterocyclic compounds, which may be adapted for 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol. For example:

  • Use of iminium ion intermediates generated from ketones and amines under mild conditions, followed by aza-Friedel–Crafts reactions to form N-alkenylated heterocycles.

  • Water scavengers like T3P (propylphosphonic anhydride) facilitate coupling reactions, avoiding harsh conditions and expensive catalysts.

These methods provide efficient, high-yielding routes with fewer purification steps, suitable for sensitive functional groups like the pyridine ring.

Michael Addition and Wittig-Type Reactions

  • Michael addition reactions employing pronucleophiles and electrophiles have been used to construct carbon frameworks with stereochemical control.

  • Wittig or Horner–Wadsworth–Emmons reactions can be utilized to install the pent-3-en-1-ol moiety with the desired double bond geometry.

  • These methods often involve low temperatures and controlled addition rates to maximize selectivity and yield.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Notes
Grignard Addition Pyridin-3-yl magnesium bromide, alkenol precursor 0 °C to RT, inert atmosphere Forms C–C bond
Oxidation Potassium permanganate (KMnO4), chromium trioxide (CrO3) Controlled temperature, aqueous or organic solvents Introduces hydroxyl group
Reduction Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) Anhydrous solvents, low temperature Converts ketones/aldehydes to alcohols
Substitution Halogens (Cl2, Br2), nucleophiles (NH3, OH–) Varies, often room temperature Modifies pyridine ring

Purification Techniques

  • Chromatography: Flash column chromatography using silica gel is common for lab-scale purification.

  • Distillation: Vacuum distillation is used to separate the product from volatile impurities.

  • Crystallization: When applicable, recrystallization from suitable solvents helps improve purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Grignard Reaction with Alkenol Formation of C–C bond via Grignard reagent High selectivity, well-established Sensitive to moisture, requires inert atmosphere
Cyclization and Oxidation Intermediate formation followed by oxidation Good control of functional groups Multi-step, may require harsh oxidants
Metal-Free Iminium Ion Pathway Iminium ion formation and aza-Friedel–Crafts reaction Mild conditions, fewer purification steps May require specific substrates
Michael Addition/Wittig-Type Carbon framework construction with stereocontrol High stereoselectivity Requires careful control of reaction conditions

Research Findings and Optimization

  • Yields typically range from 60% to 85% depending on the method and scale.

  • The presence of the pyridine ring requires careful control of reaction pH and temperature to prevent ring degradation.

  • Use of molecular sieves and dry solvents enhances reaction efficiency.

  • Continuous flow synthesis shows promise for scale-up with improved reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and saturated alcohols .

Scientific Research Applications

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing various biochemical processes. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol, including unsaturated alcohol backbones, pyridine derivatives, or methyl-substituted alkene systems:

Compound Name Structure Molecular Weight (g/mol) Key Features
This compound (Target) Pent-3-en-1-ol backbone with pyridin-3-yl and 4-methyl substituents ~193.2 (calculated) Chiral center, conjugated alkene, agrochemical intermediate
(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol (6a) Pent-4-en-1-ol with 4-methoxyphenyl group 206.3 Isomeric mixture, synthesized via Suzuki coupling
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol Propargyl alcohol with chloro-dimethoxymethylpyridine 241.7 Alkyne functionality, potential for cross-coupling reactions
4-Methylpent-1-en-3-ol Simple unsaturated alcohol with methyl branch 100.16 Low molecular weight, industrial solvent precursor
(2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol (Impurity B) Pyridine-piperazine hybrid with methanol substituent 325.4 Pharmaceutical impurity, polar functional groups
3-Methyl-1-penten-4-yn-3-ol Alkyne-containing pentenol 112.2 Reactive alkyne group, research applications in organic synthesis
Antiviral and Enzymatic Activity
  • Shikonin Oxime Derivatives (e.g., 4-Methyl-1-(1,4,5,8-tetramethoxynaphthalen-2-yl)pent-3-en-1-ol): Exhibit SARS-CoV-2 Mpro inhibitory activity (IC₅₀ = 0.72 µM) via surface plasmon resonance and molecular docking .
Physicochemical Properties
  • Solubility: The pyridine ring in the target compound enhances water solubility compared to non-aromatic analogs like 4-Methylpent-1-en-3-ol .
  • Reactivity : The conjugated alkene in the target compound is less reactive than the alkyne in 3-Methyl-1-penten-4-yn-3-ol, limiting its use in click chemistry .

Biological Activity

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is a compound characterized by its unique structural features, including a pyridine ring and a pentenol moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets in biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

This compound features:

  • Pyridine Ring : Contributes to π-π interactions and hydrogen bonding, which are crucial for biological activity.
  • Hydroxyl Group (-OH) : Enhances reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridine moiety facilitates various biochemical interactions, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Properties

Studies have demonstrated that the compound possesses antimicrobial effects. It has been found to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-3-penten-1-ol Similar pentene structure but lacks the pyridine ringReduced interaction capabilities
1-(Pyridin-3-yl)pent-3-en-1-ol Lacks the methyl group on the pentenol chainAbsence of methyl reduces steric hindrance

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study published in Acta explored the antibacterial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Mechanistic Insights : Research conducted by BenchChem highlighted that the compound's mechanism involves hydrogen bonding and π-stacking interactions with target proteins. This interaction profile supports its role in enzyme inhibition and receptor modulation .
  • Inflammation Pathway Modulation : A study focused on the anti-inflammatory effects demonstrated that treatment with 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-o led to decreased levels of inflammatory markers in vitro, suggesting a mechanism involving modulation of cytokine release .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol?

Methodological Answer: The compound can be synthesized via cyclization and oxidation steps. A key intermediate, 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one, is formed by reacting 3-hydrazinopyridine dihydrochloride with alkyl methacrylate under controlled conditions (e.g., reflux in xylene). Subsequent chlorination and oxidation steps yield the final product . Critical Considerations:

  • Catalyst Selection: Palladium-based catalysts (e.g., Lindlar catalyst) may influence selectivity during hydrogenation steps .
  • Reaction Monitoring: Use GC-MS or HPLC to track intermediates and ensure minimal side-product formation .

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

  • Chiral Chromatography: Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR Analysis: 1^1H-Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements of substituents on the pentenol backbone .
    Data Table: Analytical Parameters
TechniqueConditionsKey Peaks/Features
HPLCC18 column, 70:30 H2_2O:MeOHRetention time: 8.2 min
1^1H NMRCDCl3_3, 400 MHzδ 5.8 (d, J=10 Hz, CH=CH), δ 8.4 (m, pyridine-H)

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Light Sensitivity: Store in amber vials under inert gas (N2_2) to prevent photodegradation of the conjugated enol system .
  • Moisture Control: Use molecular sieves in storage containers to avoid hydrolysis of the alcohol group .

Advanced Research Questions

Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems during the synthesis of this compound?

Methodological Answer:

  • Homogeneous Catalysis: Pd(OAc)2_2 with ligands (e.g., PPh3_3) enables precise control over allylic rearrangements but requires rigorous purification to remove metal residues .
  • Heterogeneous Catalysis: Supported Pd nanoparticles (e.g., on Al2_2O3_3) improve recyclability but may reduce accessibility to sterically hindered sites in the pyridine ring .
    Data Contradiction Note:
  • Patent methods report higher yields with homogeneous systems, while academic studies emphasize heterogeneous catalysts for scalability.

Q. What computational strategies are used to predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies: Simulate interactions with cytochrome P450 enzymes using AutoDock Vina; focus on hydrogen bonding between the hydroxyl group and active-site residues .
  • QSAR Modeling: Correlate logP values (calculated: 2.1) with membrane permeability to prioritize derivatives for in vitro testing .

Q. How can in vivo metabolic pathways of this compound be traced using isotopic labeling?

Methodological Answer:

  • Isotope Labeling: Synthesize 13^{13}C-labeled analogs at the methyl branch (C4) and track metabolites via LC-MS/MS in rodent plasma .
  • Enzymatic Assays: Incubate with liver microsomes to identify phase I metabolites (e.g., oxidation at the double bond) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.